molecular formula C12H9Cl2NO5S2 B12660065 Phenyl 2,4-dichloro-5-sulphamoylbenzenesulphonate CAS No. 80289-32-3

Phenyl 2,4-dichloro-5-sulphamoylbenzenesulphonate

Cat. No.: B12660065
CAS No.: 80289-32-3
M. Wt: 382.2 g/mol
InChI Key: XIJVOPHKEWHUNN-UHFFFAOYSA-N
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Description

Phenyl 2,4-dichloro-5-sulfamoylbenzenesulfonate is a chemical compound with the molecular formula C12H9Cl2NO5S2 and a molecular weight of 382.24 g/mol . This compound is characterized by the presence of phenyl, dichloro, sulfamoyl, and benzenesulfonate groups, making it a complex aromatic sulfonate. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl 2,4-dichloro-5-sulfamoylbenzenesulfonate typically involves the reaction of 2,4-dichloro-5-sulfamoylbenzenesulfonyl chloride with phenol in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of phenyl 2,4-dichloro-5-sulfamoylbenzenesulfonate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Phenyl 2,4-dichloro-5-sulfamoylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of phenyl 2,4-dichloro-5-hydroxybenzenesulfonate .

Scientific Research Applications

Phenyl 2,4-dichloro-5-sulfamoylbenzenesulfonate is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Employed in biochemical assays and as a probe to study enzyme activities.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phenyl 2,4-dichloro-5-sulfamoylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl 2,4-dichloro-5-hydroxybenzenesulfonate
  • Phenyl 2,4-dichloro-5-methylbenzenesulfonate
  • Phenyl 2,4-dichloro-5-nitrobenzenesulfonate

Uniqueness

Phenyl 2,4-dichloro-5-sulfamoylbenzenesulfonate is unique due to the presence of both sulfamoyl and sulfonate groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

80289-32-3

Molecular Formula

C12H9Cl2NO5S2

Molecular Weight

382.2 g/mol

IUPAC Name

phenyl 2,4-dichloro-5-sulfamoylbenzenesulfonate

InChI

InChI=1S/C12H9Cl2NO5S2/c13-9-6-10(14)12(7-11(9)21(15,16)17)22(18,19)20-8-4-2-1-3-5-8/h1-7H,(H2,15,16,17)

InChI Key

XIJVOPHKEWHUNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)C2=C(C=C(C(=C2)S(=O)(=O)N)Cl)Cl

Origin of Product

United States

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